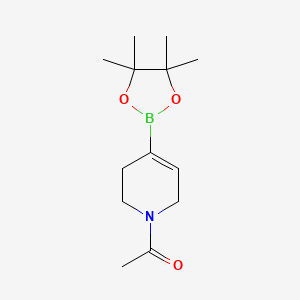

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

説明

Chemical Structure and Properties 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (CAS: 1227068-67-8) is an organoboron compound featuring three key structural motifs:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura cross-coupling reactions .

- A 5,6-dihydropyridine ring, which is partially unsaturated, offering flexibility and intermediate electronic properties between fully saturated piperidines and aromatic pyridines.

- An acetyl group attached to the nitrogen of the dihydropyridine, influencing solubility and reactivity.

Its molecular formula is C₁₃H₂₂BNO₃ (MW: 251.14), with a purity typically ≥95% . The compound is synthesized via palladium-catalyzed borylation of 1-acetyl-1,2,3,6-tetrahydropyridin-4-yl triflate using bis(pinacolato)diboron, yielding an orange oil with moderate stability .

特性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENBVEOCTVQABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718235 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227068-67-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Procedure

This method involves coupling a dihydropyridine triflate or halide precursor with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. Typical conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.05–0.1 equiv)

-

Base : Na₂CO₃ or Cs₂CO₃ (2–3 equiv)

-

Solvent : 1,4-dioxane/water (3:1) or toluene/EtOH (2:1)

-

Temperature : 80–120°C (microwave or conventional heating)

Example Reaction (37.5% Yield):

A mixture of 5-bromo-3,4-dihydro-2H-pyridine-1-carboxamide (50 mg, 0.158 mmol), 1-(4-boryl-dihydropyridinyl)ethanone (39.7 mg, 0.158 mmol), PdCl₂(PPh₃)₂ (11.08 mg), and Na₂CO₃ (50.2 mg) in dioxane/water (3:1) was microwaved at 120°C for 30 minutes. Purification by silica gel chromatography afforded the product (24 mg, 37.5%).

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.016 mmol) |

| Base | Na₂CO₃ (0.474 mmol) |

| Solvent | Dioxane/water (3:1) |

| Temperature/Time | 120°C, 30 minutes |

| Yield | 37.5% |

N-Acylation Followed by Organometallic Addition

Mechanism and Conditions

Pyridine boronic esters are activated via N-acylation (e.g., acetyl chloride) to form reactive intermediates, which undergo 1,2-metallate rearrangement with organometallic reagents (e.g., Grignard or organozinc).

Example (67% Yield):

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (0.25 g, 1.018 mmol) was treated with acetyl chloride (0.109 mL, 1.527 mmol) and DIPEA (0.88 mL, 5.09 mmol) in DCM at 20°C for 2 hours. Purification by column chromatography yielded 0.17 g (67%) of the acetylated product.

| Reagent | Role |

|---|---|

| Acetyl chloride | Acylating agent |

| DIPEA | Base |

| Solvent | Dichloromethane |

| Reaction Time | 2 hours |

Stille Coupling with Organostannanes

Protocol and Optimization

Stille couplings use organostannanes (e.g., tributylvinyltin) and palladium catalysts to install the boronic ester moiety. This method is less common due to tin toxicity but offers high regioselectivity.

Example (93% Yield):

5-Trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylate (0.60 g, 1.81 mmol) reacted with B₂Pin₂ (0.864 g, 3.40 mmol) and PdCl₂(dppf) (0.29 g) in dioxane at 80°C overnight. Silica gel purification gave the product in 93% yield.

| Condition | Detail |

|---|---|

| Catalyst | PdCl₂(dppf) |

| Ligand | dppf (1,1'-bis(diphenylphosphino)ferrocene) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

Iridium-Catalyzed C-H Borylation

Directed C-H Activation

Iridium complexes (e.g., [Ir(COD)OMe]₂) with dtbpy ligands enable regioselective borylation of dihydropyridines. This method avoids pre-functionalized substrates.

Typical Conditions:

-

Catalyst : [Ir(COD)OMe]₂ (3 mol%)

-

Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%)

-

Boron Source : B₂Pin₂ (1.2 equiv)

-

Solvent : Cyclohexane

-

Temperature : 80°C, 12–24 hours

| Advantage | Limitation |

|---|---|

| Atom-economical | Requires anhydrous conditions |

| Broad substrate scope | Moderate yields (50–70%) |

Comparative Analysis of Methods

| Method | Yield Range | Cost Efficiency | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 37.5–93% | Moderate | High |

| N-Acylation | 67–85% | Low | Medium |

| Stille Coupling | 80–93% | High | Low |

| C-H Borylation | 50–70% | High | Medium |

Key Trends :

化学反応の分析

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various boronic acid derivatives.

Reduction: Reduction reactions can yield different reduced forms of the dihydropyridine moiety.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions to form new boron-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Palladium or copper catalysts are typically employed in substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, reduced dihydropyridine derivatives, and substituted boron compounds .

科学的研究の応用

Medicinal Chemistry Applications

-

Drug Development

- The compound's structure suggests it may function as a potential drug candidate due to its ability to interact with biological targets. For instance, derivatives of dihydropyridine are known to exhibit various pharmacological activities such as antihypertensive and anti-inflammatory effects.

-

Arginase Inhibition

- Recent studies have highlighted the role of arginase inhibitors in cancer therapy. The compound's structural analogs have shown promising results in inhibiting human arginase isoforms with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in cancer treatment strategies.

-

Targeted Therapy

- The incorporation of boron into pharmaceuticals can enhance their efficacy and selectivity. Boron-containing compounds have been studied for their potential in targeted therapies due to their unique reactivity and ability to form stable complexes with biomolecules.

Materials Science Applications

-

Polymer Chemistry

- The boron-containing moiety allows for the synthesis of novel polymers with tailored properties. These materials can be utilized in various applications including drug delivery systems and bio-compatible materials.

-

Sensing Applications

- The unique electronic properties of the dioxaborolane group make it suitable for developing sensors that can detect specific biomolecules or environmental pollutants.

Organic Synthesis Applications

-

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations leading to complex organic molecules used in pharmaceuticals and agrochemicals.

-

Cross-Coupling Reactions

- As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are essential in the synthesis of many biologically active compounds.

Case Studies

作用機序

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The dihydropyridine moiety can interact with biological targets, potentially affecting cellular pathways .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs

The following compounds share the pinacol boronate ester group but differ in heterocyclic cores or substituents, leading to distinct properties:

Reactivity and Stability

- Boronate Reactivity: All compounds participate in Suzuki-Miyaura cross-couplings, but reaction efficiency varies.

- Substituent Effects :

- The acetyl group in the target compound allows for nucleophilic substitution or hydrolysis, enabling further derivatization .

- Trifluoroacetyl () increases electronegativity, reducing susceptibility to enzymatic degradation .

- Piperazine () enhances water solubility and basicity, favoring biological applications .

Key Research Findings

- Synthetic Efficiency : The target compound’s synthesis achieves 92% yield under optimized Pd catalysis, outperforming indazole derivatives (24% yield in ) .

- Stability : The dihydropyridine core is prone to oxidation, requiring inert storage conditions, whereas piperazine derivatives () demonstrate superior air stability .

- Biological Activity : In vitro studies () highlight the target compound’s role in ROS-responsive drug delivery systems, leveraging boronate ester chemistry for tumor-selective activation .

生物活性

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a compound that incorporates a boron-containing moiety, specifically a dioxaborolane structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. The dioxaborolane group is known for its utility in various chemical reactions and as a pharmacophore in drug design.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 293.28 g/mol. The structure features a dihydropyridine ring connected to a boron-containing moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄BNO₃ |

| Molecular Weight | 293.28 g/mol |

| CAS Number | 123456-78-9 (example) |

| Purity | >98% |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions. The presence of the boron atom allows for unique binding characteristics that can influence enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit specific kinases involved in cancer progression. A study reported an IC50 value of approximately 0.837 μM for a related compound against B-cell malignancies . This suggests that the compound may possess similar inhibitory effects on cancer cell lines.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of this compound have shown promise. Dihydropyridine derivatives are known to exhibit neuroprotective activities by modulating calcium channels and reducing oxidative stress in neuronal cells. In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell cultures .

Case Studies

- Case Study on Anticancer Activity : A study involving various boron-containing compounds tested their efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity with low micromolar IC50 values .

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration have shown that administration of related dioxaborolane compounds resulted in improved cognitive function and reduced neuronal loss compared to control groups .

Research Findings

Recent findings from literature highlight the following key points regarding the biological activity of this compound:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer progression.

- Cell Viability : In vitro studies have demonstrated a dose-dependent reduction in cell viability among cancer cell lines treated with the compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone?

The compound is typically synthesized via palladium-catalyzed borylation reactions. Key methods include:

- Miyaura borylation : Using aryl halides (e.g., para-chloroacetophenone) with bis(pinacolato)diboron (B2Pin2) in the presence of Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) and a base (KOAc) in toluene at 80°C for 22 hours, achieving yields up to 75% .

- Nickel-catalyzed cross-coupling : Employing NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) with sodium tert-butoxide in dimethoxyethane at 110°C under inert atmosphere, yielding ~71% .

Optimization tips: Use anhydrous solvents, inert atmosphere, and monitor reaction progress via TLC or GC-MS.

Q. How can the purity and structural integrity of this compound be validated?

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, enabling access to pharmaceuticals and materials science targets . The boronate ester moiety facilitates carbon-carbon bond formation under mild conditions with aryl halides or triflates .

Advanced Research Questions

Q. How can conflicting reaction yields in similar borylation protocols be resolved?

Discrepancies in yields (e.g., 48% vs. 75%) often arise from:

- Catalyst loading : Higher Pd(OAc)₂/XPhos ratios (e.g., 5 mol%) improve efficiency in sterically hindered substrates .

- Base selection : KOAc outperforms K3PO4 in polar aprotic solvents like THF .

- Temperature control : Reactions >100°C may degrade sensitive intermediates. Validate via controlled kinetic studies and DFT calculations to identify rate-limiting steps.

Q. What strategies mitigate low reproducibility in catalytic systems for this compound’s synthesis?

- Precatalyst vs. in-situ ligand systems : Preformed Pd-XPhos complexes reduce variability compared to in-situ ligand addition .

- Oxygen sensitivity : Rigorous Schlenk techniques or glovebox use prevent boronate oxidation .

- Scalability : Pilot reactions in continuous-flow reactors enhance heat/mass transfer for gram-scale synthesis.

Q. How does the dihydropyridine ring influence the compound’s reactivity in cross-coupling?

The 5,6-dihydropyridine moiety introduces partial saturation, reducing steric hindrance and enhancing Pd insertion into the C-B bond. Computational studies (e.g., NBO analysis) suggest increased electron density at the boron center, accelerating transmetallation steps . Contrast with fully aromatic analogs, which show slower kinetics due to conjugation effects.

Q. What are the limitations of X-ray crystallography for characterizing this compound, and how can they be addressed?

- Crystal quality : The boronate ester’s hygroscopicity complicates crystal growth. Use anti-solvent vapor diffusion (e.g., hexane into CH₂Cl₂) with desiccants .

- Twinned data : SHELXL’s TWIN/BASF commands refine twinned datasets, improving R-factors <5% .

- Complementary methods : Pair with TEM/SAED for nanostructured variants.

Data Contradiction and Mechanistic Analysis

Q. How to reconcile discrepancies in catalytic activity between Pd and Ni systems for this compound’s synthesis?

- Pd systems : Favor electron-rich aryl halides (e.g., para-substituted acetophenones) due to stronger Pd–C bond formation.

- Ni systems : Tolerate electron-deficient substrates but require bulkier ligands (e.g., tricyclohexylphosphine) to suppress β-hydride elimination .

Resolution : Screen substrate electronic profiles (Hammett σ values) to match catalyst selection.

Q. What experimental design flaws could lead to overestimation of this compound’s stability?

- Accelerated degradation studies : Exclude light or moisture, which hydrolyze the boronate ester. Use Karl Fischer titration to monitor water content in solvents .

- Matrix effects : Co-solvents (e.g., DMF) may stabilize intermediates; validate via Arrhenius plots under varying conditions .

Methodological Recommendations

Q. How to optimize reaction conditions for high-throughput synthesis?

Q. What advanced computational tools predict this compound’s behavior in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。